Product packaging for 3-Pentyl-1h-1,2,4-triazol-5-amine(Cat. No.:CAS No. 21084-54-8)

3-Pentyl-1h-1,2,4-triazol-5-amine

Cat. No.: B2922936
CAS No.: 21084-54-8
M. Wt: 154.217
InChI Key: SJWBRHQDZKICLD-UHFFFAOYSA-N
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Description

3-Pentyl-1H-1,2,4-triazol-5-amine (CAS 21084-54-8) is a chemical compound with the molecular formula C7H14N4 and a molecular weight of 154.21 g/mol [ ]. It belongs to the class of 1,2,4-triazol-5-amines, a scaffold of significant interest in medicinal chemistry and drug discovery due to its use as a bioisostere for various functional groups and as a linker to enhance the effectiveness of lead drugs [ ]. This pentyl-substituted derivative serves as a valuable building block for the synthesis of more complex molecules. The 5-amino-1,2,4-triazole core is known to be a key pharmacophore in compounds with a range of bioactivities. Scientific literature reports that analogs of this scaffold have demonstrated potent anticancer properties, acting as inhibitors of tubulin polymerization with IC50 values as low as 0.66 μM, which is nearly double the potency of the natural product Combretastatin A-4 in some cases [ ]. Furthermore, related compounds have shown promise as covalent inhibitors of serine proteases , including blood coagulation factor XIIa (FXIIa) and thrombin, with IC50 values in the nanomolar range, indicating potential for the development of safe anticoagulant agents [ ]. Additional researched activities for this chemical class include antibacterial effects against multidrug-resistant strains and antiviral inhibition of rubella virus replication [ ]. It is important to note that these specific biological activities are associated with the broader 1,2,4-triazol-5-amine class, and research into the applications of the pentyl-substituted variant is ongoing. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N4 B2922936 3-Pentyl-1h-1,2,4-triazol-5-amine CAS No. 21084-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pentyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-2-3-4-5-6-9-7(8)11-10-6/h2-5H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBRHQDZKICLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Pentyl 1h 1,2,4 Triazol 5 Amine and Its Analogs

Classical and Contemporary Approaches to 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These approaches can be broadly categorized into classical condensation and cyclization reactions and more contemporary strategies that offer improved efficiency and substrate scope.

Condensation Reactions Involving Aminoguanidine (B1677879) Bicarbonate and Carboxylic Acid Derivatives

A primary and straightforward method for synthesizing 5-substituted 3-amino-1,2,4-triazoles, including the pentyl analog, involves the direct condensation of a carboxylic acid with aminoguanidine. mdpi.commdpi.comresearchgate.net This approach is valued for its eco-friendly nature and operational simplicity. mdpi.com

Recent studies have optimized this reaction under controlled microwave conditions, which is particularly advantageous when working with volatile carboxylic acids. mdpi.commdpi.com The process involves reacting aminoguanidine bicarbonate (or hydrochloride) with a suitable carboxylic acid, such as hexanoic acid for the synthesis of 3-pentyl-1H-1,2,4-triazol-5-amine. mdpi.com The reaction proceeds via the formation of an N-acyl aminoguanidine intermediate, which then undergoes ring closure upon heating to yield the desired triazole. mdpi.com A study detailed a general, green, and direct synthesis of various 5-substituted 3-amino-1,2,4-triazoles, achieving good yields. mdpi.comresearchgate.net For the synthesis of 3-amino-5-pentyl-1,2,4-triazole, a yield of 85% was reported. mdpi.com

Table 1: Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles via Condensation of Aminoguanidine Bicarbonate and Carboxylic Acids mdpi.com
Carboxylic Acid UsedResulting 3-Amino-1,2,4-triazole AnalogYield (%)
Propionic Acid3-Amino-5-ethyl-1,2,4-triazole86
Isobutyric Acid3-Amino-5-iso-butyl-1,2,4-triazole76
Pivalic Acid3-Amino-5-tert-butyl-1,2,4-triazole72
Hexanoic Acid3-Amino-5-pentyl-1,2,4-triazole85
Benzoic Acid3-Amino-5-phenyl-1,2,4-triazole85

Cyclization Reactions from Hydrazines and Formamide Precursors

A fundamental method for preparing the parent 1H-1,2,4-triazole involves the reaction of hydrazine (B178648) with formamide. chemicalbook.comgoogle.com This reaction is typically carried out at elevated temperatures. chemicalbook.comgoogle.com Improved yields can be achieved by the slow addition of aqueous hydrazine to preheated formamide. google.com While this method is effective for the unsubstituted triazole, generating specific analogs like the 3-pentyl derivative requires appropriately substituted precursors, which can be more complex. A catalyst-free approach using microwave irradiation has also been developed for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, offering a mild and efficient alternative. organic-chemistry.org

Pellizzari and Einhorn-Brunner Type Reactions for 1,2,4-Triazole Synthesis

The Pellizzari reaction , discovered in 1911, is a classic method for forming 1,2,4-triazoles through the reaction of an amide and a hydrazide. wikipedia.orgscispace.combohrium.com The mechanism involves the initial formation of an acyl amidrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the triazole ring. chemicalbook.comwikipedia.orgutar.edu.my For instance, the reaction of benzamide (B126) with benzoyl hydrazide produces 3,5-diphenyl-1,2,4-triazole. scispace.com However, this reaction often requires high temperatures and long reaction times, and can result in low yields. wikipedia.org

The Einhorn-Brunner reaction is another established method that involves the acid-catalyzed condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.comtijer.org The reaction was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner. wikipedia.org When the R groups on the imide are different, the reaction exhibits regioselectivity, with the more acidic group preferentially ending up at the 3-position of the triazole ring. wikipedia.org For example, N-formyl benzamide reacts with phenyl hydrazine to give 1,5-diphenyl-1,2,4-triazole. scispace.com

Strategies for the Formation of the 5-Amino-1,2,4-triazole Scaffold

The synthesis of the 5-amino-1,2,4-triazole core structure is of significant interest. nih.gov Besides the direct condensation of aminoguanidine with carboxylic acids or their derivatives, other synthetic routes have been established. mdpi.comresearchgate.net

One efficient, one-pot procedure involves the reaction of thiourea, dimethyl sulfate, and various hydrazides in an aqueous medium under mild conditions. bohrium.com Another novel, two-step, one-pot approach utilizes the reaction of cyanamide (B42294) with hydroxylamine, followed by an iron (III) chloride-catalyzed reaction with various nitriles. mdpi.com Furthermore, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been prepared starting from succinic anhydride (B1165640) and aminoguanidine hydrochloride, followed by reaction with various amines under microwave irradiation. rsc.org These diverse strategies provide a toolkit for accessing the versatile 5-amino-1,2,4-triazole building block for further elaboration.

Catalytic Systems and Mechanistic Pathways in Triazole Synthesis

The development of catalytic systems has revolutionized the synthesis of 1,2,4-triazoles, offering milder reaction conditions, greater efficiency, and broader functional group tolerance compared to classical methods.

Copper-Catalyzed Cycloaddition and Oxidative Coupling Reactions

Copper catalysts are particularly prominent in modern triazole synthesis due to their low cost and toxicity. thieme-connect.com A variety of copper-catalyzed methods have been developed for the construction of the 1,2,4-triazole ring.

One convenient and practical copper-catalyzed one-pot method involves the reaction of amidines. thieme-connect.com This procedure proceeds through a sequential base-promoted intermolecular coupling between two amidines, followed by an intramolecular aerobic oxidative dehydrogenation. thieme-connect.com Using inexpensive copper powder as the catalyst and oxygen as the oxidant, this method provides moderate to good yields of the corresponding 1,2,4-triazoles. thieme-connect.com

Another efficient approach is the copper-catalyzed oxidative coupling of amidines with various partners like trialkylamines, DMSO, or DMF, which act as carbon sources. organic-chemistry.orgisres.org This system, employing a copper catalyst, a base like K₃PO₄, and molecular oxygen as the oxidant, allows for the synthesis of 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org

Furthermore, a simple one-step synthesis of 1,2,4-triazole derivatives is achieved through a copper-catalyzed oxidative coupling reaction between amidines and nitriles under an atmosphere of air. acs.orgnih.gov This process is believed to involve sequential N-C and N-N bond-forming oxidative coupling reactions, tolerating a wide range of functional groups. acs.orgnih.gov Copper-catalyzed three-component reactions have also been developed, for instance, reacting methyl ketones, organic azides, and a one-carbon donor like DMF to produce acyl-1,2,3-triazoles, showcasing the versatility of copper in triazole synthesis. nih.govacs.org

Metal-Free Oxidative Cyclization Methodologies

In recent years, metal-free oxidative cyclization has emerged as a powerful and environmentally benign strategy for the construction of 1,2,4-triazole rings, avoiding the use of potentially toxic and expensive metal catalysts. isres.org These methods often rely on readily available and greener oxidants.

One prominent approach involves the use of iodine as a catalyst or mediator. organic-chemistry.org For instance, a general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved from hydrazones and aliphatic amines under oxidative conditions with iodine as the catalyst. organic-chemistry.org The reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization. organic-chemistry.org Another iodine-mediated method describes the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles through the cycloaddition of N-functionalized amidines with hydrazones. bohrium.comresearchgate.net This strategy benefits from inexpensive and readily available starting materials and demonstrates broad substrate scope. bohrium.com

Furthermore, metal- and oxidant-free three-component reactions have been developed. A notable example is the desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines to yield structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org This [2 + 1 + 2] cyclization strategy proceeds under mild conditions and is scalable, highlighting its potential for practical applications. organic-chemistry.org

The use of dimethyl sulfoxide (B87167) (DMSO) in combination with sulfur has also been reported for the metal-free oxidative cyclization of trifluoroacetimidohydrazides with methylhetarenes, leading to 3-hetaryl-5-trifluoromethyl-1,2,4-triazoles. researchgate.net This reaction is believed to proceed through a cascade involving the sulfur-mediated generation of a thioaldehyde, condensation, intramolecular cyclization, and final oxidative aromatization. researchgate.net

Table 1: Examples of Metal-Free Oxidative Cyclization for 1,2,4-Triazole Synthesis
Starting MaterialsOxidant/MediatorProduct TypeKey FeaturesReference
Hydrazones and aliphatic aminesIodine1,3,5-Trisubstituted 1,2,4-triazolesMetal-free, cascade reaction organic-chemistry.org
N-functionalized amidines and hydrazonesIodine3,4,5-Trisubstituted 1,2,4-triazolesInexpensive catalyst, broad scope bohrium.comresearchgate.net
Amidines, isothiocyanates, and hydrazinesNone (metal- and oxidant-free)Fully substituted 1H-1,2,4-triazol-3-aminesThree-component, mild conditions organic-chemistry.org
Trifluoroacetimidohydrazides and methylhetarenesSulfur/DMSO3-Hetaryl-5-trifluoromethyl-1,2,4-triazolesMetal-free, cascade reaction researchgate.net

Electrochemical Synthesis Protocols

Electrochemical synthesis has gained traction as a green and efficient alternative for constructing 1,2,4-triazole scaffolds. These methods avoid the need for chemical oxidants by using electricity to drive the desired transformations, often under mild conditions. sioc-journal.cnnih.gov

A notable electrochemical approach involves the dehydrogenative [3+2] annulation of readily available amines and hydrazones. sioc-journal.cn This method is advantageous as it proceeds in a transition-metal-, acid-, base-, and external oxidant-free manner, offering a simple and environmentally friendly route to a variety of functionalized 1,2,4-triazoles. sioc-journal.cn The reaction represents a novel transformation pathway from hydrazones and amines to the 1,2,4-triazole core. sioc-journal.cn

Another electrochemical strategy utilizes the cyclization of hydrazones and amidines, mediated by potassium iodide (KI), to produce trisubstituted 1,2,4-triazoles. thieme-connect.comresearchgate.net This protocol furnishes both aryl and alkyl substituted 1,2,4-triazoles in moderate to good yields and exhibits good functional-group tolerance in an undivided cell without the requirement of chemical oxidants. thieme-connect.com The gram-scale feasibility of this reaction highlights its potential for industrial applications. researchgate.net

Furthermore, multicomponent electrochemical syntheses have been developed. For instance, 1-aryl and 1,5-disubstituted 1,2,4-triazoles can be synthesized from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in alcohols. In this system, the in-situ electrogeneration of a reactive iodide radical or I2 and ammonia (B1221849) facilitates the reaction at room temperature, obviating the need for strong oxidants and transition-metal catalysts. isres.org

Table 2: Overview of Electrochemical Synthesis Protocols for 1,2,4-Triazoles
Starting MaterialsMediator/ConditionsProduct TypeKey AdvantagesReference
Amines and hydrazonesElectrochemical dehydrogenative [3+2] annulationFunctionalized 1,2,4-triazolesMetal-, acid-, base-, and oxidant-free sioc-journal.cn
Hydrazones and amidinesKI-mediated electrolysisTrisubstituted 1,2,4-triazolesGood functional-group tolerance, no chemical oxidants thieme-connect.comresearchgate.net
Aryl hydrazines, paraformaldehyde, NH4OAc, alcoholsIn-situ generated I2/NH31-Aryl and 1,5-disubstituted 1,2,4-triazolesMulticomponent, room temperature, avoids strong oxidants isres.org

Investigation of Reaction Mechanisms and Regioselectivity Control

The synthesis of 1,2,4-triazoles often yields a mixture of isomers, making the control of regioselectivity a critical aspect of synthetic design. Understanding the underlying reaction mechanisms is paramount to achieving this control. The formation of the 1,2,4-triazole ring frequently proceeds through a [3+2] cycloaddition mechanism. isres.orgfrontiersin.orgnih.gov

A key factor influencing regioselectivity is the choice of catalyst. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, the regiochemical outcome can be directed by the catalyst employed. isres.orgorganic-chemistry.org Under silver(I) catalysis, 1,3-disubstituted 1,2,4-triazoles are formed selectively, whereas the use of a copper(II) catalyst leads to the formation of 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.orgfrontiersin.org This catalyst-controlled regioselectivity provides a practical and efficient method for accessing different 1,2,4-triazole scaffolds from the same starting materials. isres.org

In the iodine-catalyzed cycloaddition of N-functionalized amidines with hydrazones, mechanistic studies have indicated that the presence of a hydrogen atom on the nitrogen of the hydrazone is crucial for the transformation to occur. bohrium.com The proposed mechanism for the formation of 5-trifluoromethyl-1,2,4-triazoles via the [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile (B1584977) suggests a highly regioselective process. nih.gov

The mechanism for the copper-catalyzed synthesis of 1,2,4-triazoles from dioxazolones and N-iminoquinolinium ylides is proposed to involve the formation of a five-membered copper-containing intermediate. beilstein-journals.org This is followed by decarboxylative N-O bond insertion to form an N-acyl copper(III) nitrenoid intermediate, which then undergoes nitrene insertion, protodemetalation, and intramolecular cyclization to yield the final 1,2,4-triazole product. beilstein-journals.org

Green Chemistry and Innovative Synthesis Techniques

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,2,4-triazoles. This section explores the application of microwave irradiation, ultrasound, and continuous flow methodologies to develop more sustainable and efficient synthetic routes.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comacs.orgsciforum.netrsc.org This technique has been successfully applied to the synthesis of this compound and its analogs.

A particularly relevant and efficient microwave-assisted method has been developed for the straightforward synthesis of 3-amino-5-substituted-1,2,4-triazoles directly from carboxylic acids and aminoguanidine bicarbonate. mdpi.com This approach is suitable for volatile carboxylic acids and achieves high yields at elevated temperatures (180 °C) in sealed reaction vessels. mdpi.com For instance, 3-amino-5-pentyl-1,2,4-triazole has been synthesized in an 85% yield using this method. mdpi.com The optimized conditions involve a minimal amount of water and hydrochloric acid as a catalyst. mdpi.com

Microwave irradiation has also been employed in the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides via triflic anhydride activation followed by cyclodehydration. acs.org Furthermore, an efficient one-pot regioselective synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles from N-acyl-N-Boc-carbamidothioates under microwave irradiation has been reported, with reaction times of up to only one hour. rsc.orgnih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 3-Amino-5-pentyl-1,2,4-triazole
MethodStarting MaterialsReaction TimeYieldReference
Microwave-AssistedHexanoic acid and aminoguanidine bicarbonateNot specified, but generally shorter85% mdpi.com

Ultrasound-Promoted Synthetic Pathways

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, offers another green and efficient alternative to conventional methods. Ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net

Ultrasound-assisted synthesis has been successfully applied to the preparation of various 1,2,4-triazole derivatives. For example, the condensation of aminotriazoles with various aromatic aldehydes to form Schiff bases has been effectively carried out under ultrasound conditions, offering a greener approach compared to conventional refluxing in ethanol (B145695) for several hours. semanticscholar.org

In the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines from aminotriazole, carbonyl compounds, and alkene-nitrile derivatives, both microwave irradiation and ultrasonic waves have been shown to be effective in an aqueous medium, providing excellent yields. semanticscholar.org While microwave irradiation was found to be slightly more efficient in this particular study, ultrasound still offered a significant reduction in reaction time compared to conventional heating. semanticscholar.org The use of water as a solvent further enhances the green credentials of this methodology. nih.gov

Table 4: Ultrasound-Promoted Synthesis of Triazole Derivatives
Reaction TypeKey Advantages of UltrasoundReference
Synthesis of 3-amino and 4-amino-1,2,4-triazole (B31798) Schiff basesGreener approach, reduced reaction time compared to conventional heating semanticscholar.org
Synthesis of 1,2,4-triazolo[4,3-a]pyrimidinesReduced reaction time, use of aqueous medium researchgate.netsemanticscholar.org

Continuous Flow Methodologies for Triazole Ring Construction

Continuous flow chemistry is a rapidly developing field that offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. These benefits are making flow chemistry an attractive platform for the synthesis of heterocyclic compounds, including 1,2,4-triazoles.

While specific continuous flow syntheses for this compound are not extensively documented, the principles have been successfully applied to the synthesis of other triazole isomers and related heterocycles. For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1,2,3-triazoles has been established under continuous flow conditions using a heterogeneous copper-on-charcoal catalyst. bohrium.com This methodology demonstrates good functional group tolerance and high yields. bohrium.com

Multi-step flow protocols have also been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α,β-unsaturated carbonyls, utilizing a sequence of packed-bed reactors. rsc.org The application of such continuous flow systems to the synthesis of 1,2,4-triazoles, including this compound, holds significant promise for developing safer, more efficient, and scalable manufacturing processes. The ability to telescope multiple reaction steps into a single continuous sequence without intermediate purification can significantly streamline the synthesis of complex molecules. acs.orgacs.org

Comprehensive Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Pentyl-1H-1,2,4-triazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals. Due to annular tautomerism, the signals for the amino (NH₂) and triazole (NH) protons can appear as broad peaks. mdpi.com

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) allows for the complete assignment of the pentyl chain protons and the amine and triazole protons. mdpi.com The spectrum shows characteristic signals for the aliphatic pentyl group and the protons attached to nitrogen atoms. mdpi.com

The terminal methyl (CH₃) group of the pentyl chain appears as a triplet at approximately 0.85 ppm with a coupling constant (J) of 7.5 Hz, indicative of its coupling to the adjacent methylene (B1212753) (CH₂) group. mdpi.com The four methylene groups of the pentyl chain produce overlapping multiplet signals between 1.27 and 2.40 ppm. mdpi.com The protons on the amine (NH₂) and the triazole ring (NH) are observed as broad signals at 5.55 ppm and 11.75 ppm, respectively, due to rapid chemical exchange and quadrupole effects from the nitrogen atoms. mdpi.com

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignmentReference
11.75broad-1HNH (Triazole ring) mdpi.com
5.55broad-2HNH₂ (Amino group) mdpi.com
2.40multiplet-2HCH₂ (alpha to triazole) mdpi.com
1.57multiplet-2HCH₂ (beta to triazole) mdpi.com
1.27multiplet-4H2 x CH₂ (gamma, delta) mdpi.com
0.85triplet7.53HCH₃ (terminal) mdpi.com

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The spectrum for this compound displays six distinct signals: four for the pentyl chain and two for the triazole ring carbons. mdpi.com The carbons of the triazole ring (C3 and C5) resonate at high chemical shifts (152.21 and 161.06 ppm), which is characteristic of carbons in a heteroaromatic system flanked by electron-withdrawing nitrogen atoms. mdpi.comresearchgate.net

Chemical Shift (δ, ppm)Carbon AssignmentReference
161.06C5 (Triazole, attached to NH₂) mdpi.com
152.21C3 (Triazole, attached to pentyl) mdpi.com
30.84CH₂ (gamma to triazole) mdpi.com
27.21CH₂ (beta to triazole) mdpi.com
21.82CH₂ (delta to triazole) mdpi.com
13.83CH₃ (terminal) mdpi.com

While one-dimensional NMR provides chemical shifts, two-dimensional (2D) techniques are essential for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the proton-proton coupling network within the pentyl chain. Cross-peaks would be observed between the protons of adjacent methylene groups, confirming their sequence. bac-lac.gc.cascience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. For instance, it would link the ¹H signal at 0.85 ppm to the ¹³C signal at 13.83 ppm (the terminal CH₃ group) and the ¹H signal at 2.40 ppm to its corresponding α-carbon. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound shows several characteristic absorption bands. mdpi.com

The high-wavenumber region (3100-3500 cm⁻¹) is marked by multiple broad bands corresponding to the N-H stretching vibrations of both the primary amine (NH₂) and the secondary amine (NH) within the triazole ring. mdpi.com The bands at 2954, 2920, and 2854 cm⁻¹ are characteristic of the C-H stretching vibrations of the pentyl group's CH₂ and CH₃ units. mdpi.com A strong absorption around 1620 cm⁻¹ is assigned to the N-H scissoring (bending) vibration of the primary amino group. mdpi.com The region between 1400 and 1600 cm⁻¹ contains bands for the C=N and C-N stretching vibrations, which are characteristic of the triazole ring structure. mdpi.com

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3410, 3321N-H StretchNH₂ (Amino) mdpi.com
3213, 3143N-H StretchNH (Triazole ring) mdpi.com
2954, 2920, 2854C-H StretchCH₃, CH₂ (Alkyl) mdpi.com
1620N-H Bend (Scissor)NH₂ (Amino) mdpi.com
1546, 1481C=N / C-N StretchTriazole Ring mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₁₄N₄), the calculated molecular weight is 154.21 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass, consistent with its elemental formula. rsc.org

While specific fragmentation data is not detailed in the provided sources, the fragmentation pattern of aminotriazoles is well-understood. nih.gov Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 154 would be expected. A prominent peak at [M-1]⁺ (m/z 153) is often observed, corresponding to the loss of a hydrogen radical. nih.gov Further fragmentation would likely involve cleavage of the pentyl group. The loss of a butyl radical (C₄H₉) via cleavage of the Cα-Cβ bond would result in a fragment at m/z 97. The fragmentation of the triazole ring itself would also lead to several characteristic smaller ions.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures allows for a reliable prediction of its solid-state characteristics. nih.govnih.govacs.orgnih.gov

Studies on similar 3-substituted-5-amino-1,2,4-triazoles show that the triazole ring is typically planar. nih.govnih.gov In the crystalline state, the molecules would be extensively linked by intermolecular hydrogen bonds. The NH and NH₂ groups act as hydrogen bond donors, while the nitrogen atoms of the triazole ring act as acceptors, creating a robust two- or three-dimensional network. nih.govnih.gov It is also possible for different tautomers to co-crystallize, a phenomenon observed in related phenyl-substituted aminotriazoles. nih.govnih.gov The pentyl chain would be expected to adopt a staggered, low-energy conformation.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

While specific experimental data for this compound is unavailable, analysis of analogous structures, such as 3-phenyl-1H-1,2,4-triazol-5-amine, provides insight into the expected molecular geometry. In the crystal structure of its tautomer, 3-phenyl-1,2,4-triazol-5-amine, the molecule is noted to be essentially planar. nih.govnih.govrsc.org The C-N bond length of the amino group to the triazole ring is approximately 1.337 Å, indicating a degree of π-electron delocalization. nih.gov

The planarity of the molecule is a key feature, with the dihedral angle between the phenyl ring and the triazole ring being a mere 2.3(2)°. nih.govnih.govrsc.org This planarity is in contrast to its tautomer, 5-phenyl-1,2,4-triazol-3-amine, where the dihedral angle is significantly larger at 30.8(2)°. nih.govnih.govrsc.org For this compound, the flexible pentyl chain would likely lead to a different conformational arrangement in the solid state.

Table 1: Representative Bond Lengths and Angles for a 3-Substituted-1H-1,2,4-triazol-5-amine (Data for 3-Phenyl-1H-1,2,4-triazol-5-amine)

Bond/AngleValue
C(amino)-N(amino)~1.337 Å
Dihedral Angle (Substituent-Triazole)~2.3(2)°

Note: This data is for 3-phenyl-1H-1,2,4-triazol-5-amine and serves as a proxy. The actual values for this compound may differ.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of 1,2,4-triazole (B32235) derivatives is heavily influenced by intermolecular hydrogen bonding. In the case of 3-phenyl-1H-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network through N—H⋯N hydrogen bonds. nih.govnih.govrsc.org This type of hydrogen bonding is a common feature in the crystal structures of amino-substituted triazoles and plays a crucial role in the stability of the crystal lattice.

The amino group and the nitrogen atoms of the triazole ring act as hydrogen bond donors and acceptors, respectively, facilitating the formation of these networks. For this compound, similar N—H⋯N hydrogen bonding is expected to be a dominant feature of its crystal packing. However, the presence of the non-polar pentyl chain would likely introduce van der Waals interactions, potentially leading to a more complex three-dimensional packing arrangement compared to the planar phenyl-substituted analogue. The flexible nature of the pentyl group could also result in different polymorphic forms, each with a unique crystal packing and hydrogen bonding network.

Tautomerism and Conformational Analysis of 3 Pentyl 1h 1,2,4 Triazol 5 Amine Systems

Annular Prototropic Tautomerism in 1,2,4-Triazol-5-amines

Annular prototropic tautomerism is a characteristic feature of the 1,2,4-triazole (B32235) ring system, involving the migration of a proton between the nitrogen atoms of the heterocycle. nih.govrsc.orgresearchgate.net This dynamic process results in the coexistence of multiple tautomeric forms, each with distinct electronic and steric profiles. For 3-substituted-5-amino-1,2,4-triazoles, the position of this mobile proton gives rise to several possible tautomers, primarily the 1H, 2H, and 4H forms. nih.govcore.ac.uk

Identification of Dominant Tautomeric Forms in Solution and Solid State

Extensive studies on 3-substituted-5-amino-1,2,4-triazoles have shown that the tautomeric equilibrium is influenced by the physical state (solution or solid) and the nature of the substituents. nih.govcore.ac.uk In both the solid state and in solutions of varying polarities, the 1H-tautomer is generally the most stable and, therefore, the predominant form. core.ac.ukmdpi.com The stability of the 1H-tautomer is often attributed to a "push-pull" electronic effect, where the electron-donating amino group at the C5 position and the substituent at the C3 position synergistically stabilize this particular arrangement.

Spectroscopic Signatures of Tautomeric Equilibria

Spectroscopic techniques are indispensable for characterizing the tautomeric equilibria in 1,2,4-triazole derivatives. nih.govrsc.orgvulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are powerful tools for differentiating between tautomers in solution. nih.govresearchgate.netrsc.org The chemical shifts of the ring carbons and nitrogens are particularly sensitive to the proton's location on the triazole ring. For example, the 13C chemical shifts of the ring carbons can effectively distinguish between the different tautomeric forms. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy can identify the dominant tautomer in the solid state by analyzing characteristic N-H stretching and bending vibrations. researchgate.net UV-Vis spectroscopy reveals distinct absorption maxima for different tautomers due to variations in their electronic structures. researchgate.net

A summary of the primary techniques used to study tautomerism in these systems is provided below.

Spectroscopic TechniqueApplication in Tautomerism Studies
NMR Spectroscopy Determines the dominant tautomeric form in solution by analyzing chemical shifts of 1H, 13C, and 15N nuclei. nih.govresearchgate.netrsc.org
X-ray Crystallography Provides the definitive structure and identifies the tautomeric form in the solid state. nih.govcore.ac.uk
IR Spectroscopy Characterizes tautomers based on their unique vibrational frequencies, particularly N-H stretching and bending modes. researchgate.net
UV-Vis Spectroscopy Differentiates tautomers by their distinct electronic absorption spectra. researchgate.net

Influence of Pentyl and Amino Substituents on Tautomeric Preferences

The nature of the substituents at the C3 and C5 positions of the 1,2,4-triazole ring significantly influences the tautomeric equilibrium. researchgate.net

Amino Group: The electron-donating amino group at the C5 position plays a crucial role in stabilizing the 1H-tautomer through resonance. This creates a favorable "push-pull" system that delocalizes electron density across the ring, enhancing the stability of the 1H form.

Pentyl Group: As an electron-donating alkyl group, the pentyl substituent at the C3 position further contributes to the electronic properties of the triazole ring. While its electronic influence is less pronounced than that of the amino group, it complements the stabilization of the 1H-tautomer. The steric bulk of the pentyl group can also disfavor tautomers where the mobile proton is on an adjacent nitrogen, although electronic effects are generally considered the dominant factor.

Conformational Analysis of the Pentyl Side Chain

The most stable conformations of an alkyl chain, such as pentane, are those that minimize steric strain. unicamp.br The anti (or trans) conformation, characterized by a staggered, zigzag arrangement of the carbon backbone, is the lowest in energy. Gauche conformations, which have a 60° dihedral angle between adjacent C-C bonds, are of higher energy due to steric interactions. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying triazole derivatives. researchgate.net Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for molecules of this type. bohrium.comuctm.edu

Theoretical geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 3-Pentyl-1H-1,2,4-triazol-5-amine, these calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles in the ground state. uctm.edu

Studies on analogous compounds, such as 3-phenyl-1,2,4-triazol-5-amine, have shown that the triazole ring is essentially planar. nih.govnih.gov The geometry of the amino group and its interaction with the triazole nucleus are of particular interest. In the related 3-phenyl-1,2,4-triazol-5-amine, the amino group is nearly coplanar with the ring, indicating significant π-electron delocalization, which is reflected in a shorter C-N bond length. nih.gov Similar planarity and delocalization would be expected for the 3-pentyl derivative.

Electronic structure analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping, provide further insights. bohrium.comuctm.edu NBO analysis can quantify the delocalization of electron density between the amino group and the triazole ring, while MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are rich or poor in electrons and thus susceptible to electrophilic or nucleophilic attack. bohrium.com

Table 1: Representative Predicted Geometric Parameters for a 3-amino-1,2,4-triazole Ring (based on related structures)

ParameterPredicted Value RangeDescription
C3-N4 Bond Length1.35 - 1.37 ÅBond between the triazole ring carbon and the adjacent ring nitrogen.
C5-N(amine) Bond Length1.33 - 1.36 ÅBond connecting the exocyclic amino group to the triazole ring.
C3-N2-N1 Angle105° - 108°An internal angle of the triazole ring.
C5-N1-N2 Angle110° - 112°An internal angle of the triazole ring.
Dihedral Angle< 5°Dihedral angle between the mean planes of the amino group and the triazole ring, indicating near-planarity.

Note: This data is illustrative and based on DFT calculations for closely related 3-amino-1,2,4-triazole structures.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be correlated with experimental spectra to confirm molecular structure. ufv.br

For instance, theoretical calculations for related methyl- and phenyl-substituted aminotriazoles have been used to assign specific protons and carbons in ¹H and ¹³C NMR spectra and to understand the electronic effects of different substituents. ufv.bracs.org Similarly, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific stretching and bending modes. uctm.edu For this compound, experimental data shows characteristic IR peaks for N-H and C-H stretching and ¹³C NMR signals for the pentyl chain and the triazole ring carbons. mdpi.com DFT calculations would be used to assign these signals definitively.

Table 2: Comparison of Experimental and Theoretically Relevant Spectroscopic Data for this compound

ParameterExperimental Data mdpi.comRelevance of Theoretical Calculation
IR (cm⁻¹) 3410, 3321 (NH₂), 2954, 2920 (CH), 1620 (C=N), 1546DFT calculations predict vibrational modes, allowing for precise assignment of these experimental peaks to specific atomic motions (e.g., symmetric/asymmetric stretches, bends).
¹H NMR (δ, ppm) 0.85 (CH₃), 1.27 (2xCH₂), 1.57 (CH₂), 2.40 (CH₂), 5.55 (NH₂), 11.75 (NH)Gauge-Independent Atomic Orbital (GIAO) calculations predict chemical shifts to confirm which proton corresponds to each signal. researchgate.net
¹³C NMR (δ, ppm) 13.83 (CH₃), 21.82 (CH₂), 27.21 (CH₂), 30.84 (CH₂), 152.21 (C3), 161.06 (C5)Theoretical calculations help assign the C3 and C5 carbons of the triazole ring, which have closely spaced chemical shifts. ufv.br

Computational Studies on Tautomeric Equilibria and Energetics

Like many other 3,5-disubstituted 1,2,4-triazoles, this compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. nih.govrsc.org Computational studies are crucial for evaluating the energetics of this tautomerism.

DFT calculations can determine the total electronic energies of the possible tautomers of this compound. By comparing these energies, the relative stabilities of the tautomers can be predicted, allowing for an estimation of their equilibrium populations. researchgate.net Generally, for 3-amino-5-alkyl-1,2,4-triazoles, the tautomer with the alkyl group at the 5-position (3-amino-5-pentyl-1H-1,2,4-triazole) is found to be the major form. mdpi.com

Computational studies on the related 3-amino-5-propyl-1,2,4-triazole have shown the existence of two primary tautomers in solution. mdpi.com Furthermore, theoretical models can calculate the energy barriers for the interconversion between these tautomers, providing insight into the kinetics of the tautomerization process. researchgate.net

Hydrogen bonding plays a critical role in determining the solid-state structure and properties of triazole derivatives. mdpi.com Computational modeling can identify and characterize these non-covalent interactions. While intramolecular hydrogen bonds are less likely in this specific monomer, intermolecular hydrogen bonds are expected to be significant.

In the solid state, molecules of this compound are likely to form extensive networks of intermolecular hydrogen bonds. nih.gov Quantum chemical calculations can model these interactions, typically N-H···N bonds between the amino group of one molecule and a nitrogen atom of the triazole ring of a neighboring molecule, leading to the formation of dimers or extended chains. nih.govnih.gov These calculations can quantify the strength of these hydrogen bonds, which influences crystal packing, melting point, and solubility.

Molecular Dynamics and Conformational Sampling

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. pensoft.net An MD simulation for this compound would be particularly useful for exploring the conformational flexibility of the pentyl side chain. biorxiv.org

By simulating the motion of the atoms over time, MD can generate a conformational ensemble, revealing the preferred orientations and motions of the alkyl group relative to the rigid triazole ring. biorxiv.org This is crucial for understanding how the molecule might interact with other molecules or biological targets, as the flexible chain can adopt various conformations to fit into binding pockets. pensoft.net Furthermore, MD simulations can be used to study the stability of the hydrogen-bonded networks in different solvent environments and at various temperatures.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Amino Group

The exocyclic amino group at the C5 position is a primary site for electrophilic attack, facilitating reactions such as acylation, sulfonylation, and condensation to form Schiff bases, as well as Mannich reaction derivatization.

Acylation Reactions and Regioselective N-Acylation

Acylation of 3-alkyl-5-amino-1,2,4-triazoles can occur at the exocyclic amino group or the nitrogen atoms of the triazole ring. The regioselectivity of these reactions is influenced by the reaction conditions. For instance, the use of acetyl chloride may not be regioselective, leading to a mixture of isomers. nih.gov However, selective annular monoacetylation can be achieved using equivalent amounts of acetic anhydride (B1165640) in a dimethylformamide solution. nih.gov

In some cases, acylation can lead to the formation of diacetylated derivatives. For example, neat acetic anhydride at room temperature can produce 1-acetyl-3-(acetylamino)-1H- Current time information in Bangalore, IN.chemicalbook.comgoogle.comtriazole from 5-amino-1H- Current time information in Bangalore, IN.chemicalbook.comgoogle.comtriazole. nih.gov Studies on related 3-alkyl-5-amino-1,2,4-triazoles have shown that acylation can be a key step in the synthesis of more complex heterocyclic systems.

ReagentConditionsProductReference
Acetyl Chloride-Mixture of isomers nih.gov
Acetic AnhydrideDimethylformamideAnnular monoacetylated product nih.gov
Acetic AnhydrideNeat, room temperatureDiacetylated derivative nih.gov

Sulfonylation Reactions

The amino group of 3-pentyl-1H-1,2,4-triazol-5-amine can undergo sulfonylation with various sulfonyl chlorides. This reaction typically occurs at the exocyclic amino group, leading to the formation of N-sulfonylated derivatives. The sulfonylation of the related 1H-1,2,4-triazol-5-amine with arylsulfonyl chlorides in the presence of triethylamine (B128534) has been shown to be a regioselective process, yielding 1-(arylsulfonyl)-1H-1,2,4-triazol-5-amines. bohrium.com

In the case of 3,5-diamino-1,2,4-triazole, a new regioselective method for the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)arylsulfonamides has been developed. This involves the arylsulfonylation of 1-acetyl-3,5-diamino-1,2,4-triazole with arylsulfonyl chlorides in pyridine, followed by hydrolysis of the acetyl group. researchgate.net This suggests that similar strategies could be employed for the regioselective sulfonylation of this compound.

Condensation Reactions to Form Schiff Bases

The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). mdpi.com This reaction is a versatile method for introducing a wide range of substituents onto the triazole core. nih.gov The formation of Schiff bases is typically carried out by refluxing the aminotriazole and the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid. researchgate.netnepjol.infofabad.org.tr

Microwave irradiation has also been employed to synthesize Schiff bases of 4-amino-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thiones, suggesting a potentially efficient method for the synthesis of Schiff bases from this compound. nih.gov The resulting Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Carbonyl CompoundConditionsProduct TypeReference
Aldehydes/KetonesReflux in solvent +/- acid catalystSchiff Base (Imine) researchgate.netnepjol.infofabad.org.tr
Aromatic AldehydesMicrowave irradiationSchiff Base nih.gov

Mannich Reaction Derivatization

The 1,2,4-triazole (B32235) ring system, particularly when substituted with an amino group, can participate in Mannich reactions. This three-component condensation involves an active hydrogen-containing compound (the aminotriazole), formaldehyde (B43269), and a primary or secondary amine. The reaction typically results in the aminomethylation of one of the nitrogen atoms in the triazole ring. nih.govepa.gov

For instance, the Mannich reaction of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with formaldehyde and an appropriate amine has been shown to result in the regioselective formation of 1-aminomethyl derivatives. epa.gov In some cases, intramolecular Mannich reactions of 4-amino-3-aryl-5-mercapto-1,2,4-triazoles with aldehydes have been used to synthesize fused heterocyclic systems. tandfonline.com

Reactions at the Triazole Ring Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are also nucleophilic and can undergo reactions with electrophiles, particularly alkylation and arylation.

Electrophilic Substitution and N-Alkylation/Arylation

Due to the high electron density, electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms. chemicalbook.comnih.gov The unsubstituted 1H-1,2,4-triazole can be alkylated at the N1 or N4 position, with the regioselectivity depending on the reaction conditions. For example, alkylation using sodium ethoxide in ethanol (B145695) as a base tends to favor N1 substitution. chemicalbook.com

In the case of 3-amino-1,2,4-triazoles, alkylation can be complex, potentially occurring at the N1, N2, or N4 positions, as well as the exocyclic amino group. acs.org Computational and experimental studies on C-amino-1H-1,2,4-triazoles have shown that the global nucleophilicity of 3-amino- and 3,5-diamino-1H-1,2,4-triazoles is higher than that of 5-amino-1H-1,2,4-triazoles. acs.org The hardness of the electrophile can influence the site of attack, with harder electrophiles favoring the N4 position and softer electrophiles favoring the N2 atom and the amino group. acs.org

Direct C-H arylation of the 1,2,4-triazole ring has also been achieved under catalytic conditions, providing a route to C-arylated triazoles. nih.gov

Reaction TypeElectrophileConditionsPotential ProductsReference
N-AlkylationAlkyl HalidesBase (e.g., NaOEt)N1-alkylated, N4-alkylated, and/or amino-alkylated products chemicalbook.comacs.org
C-H ArylationAryl HalidesCatalyticC-arylated triazoles nih.gov

Transformations Involving the Pentyl Side Chain

The chemical reactivity of the pentyl side chain in this compound offers potential for structural modification and the synthesis of new derivatives. While direct experimental data on the functionalization of the pentyl group in this specific molecule is limited in publicly available literature, the reactivity can be inferred from established principles of organic chemistry and analogous transformations on alkyl-substituted heterocyclic compounds. The primary transformations anticipated for the pentyl chain are oxidation and halogenation, which can provide intermediates for further derivatization.

Oxidation of the Pentyl Side Chain

The oxidation of the aliphatic pentyl side chain can lead to the introduction of hydroxyl, carbonyl, and carboxyl groups at various positions. The regioselectivity of these oxidations is dependent on the reaction conditions and the nature of the oxidizing agent.

Enzymatic Oxidation: Biocatalytic methods, particularly those employing cytochrome P450 (P450) monooxygenases, are known for their ability to perform selective C-H hydroxylation on alkanes and alkyl chains attached to aromatic and heterocyclic rings. mdpi.comcaltech.eduuq.edu.aunih.gov These enzymes can hydroxylate terminal and sub-terminal positions of alkyl chains with high regio- and stereoselectivity. mdpi.com For the pentyl side chain of this compound, a P450-catalyzed oxidation could potentially yield a range of hydroxylated metabolites. The exact position of hydroxylation would depend on the specific P450 isozyme used. rsc.org For instance, some P450s favor terminal (ω) oxidation, which would yield 5-(5-hydroxypentyl)-1H-1,2,4-triazol-5-amine, while others might favor sub-terminal (ω-1, ω-2, etc.) positions. mdpi.com Further oxidation of the primary alcohol resulting from terminal hydroxylation could lead to the corresponding aldehyde and carboxylic acid. nih.govpressbooks.pub

Chemical Oxidation: Chemical oxidation of the pentyl side chain can be achieved using various reagents, although achieving high selectivity can be challenging. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) tend to oxidize the alkyl chain at the benzylic-like position adjacent to the triazole ring, potentially leading to cleavage or the formation of a carbonyl group at the C-1 position of the pentyl chain. pressbooks.pubunizin.org More controlled oxidation to introduce a hydroxyl group can be attempted with milder reagents or through catalytic systems that mimic the action of P450 enzymes. rsc.org

Below is a table summarizing potential oxidation reactions of the pentyl side chain based on analogous systems.

ReactantReagent/CatalystConditionsPotential Product(s)Reference(s)
This compoundCytochrome P450 Enzyme (e.g., from Bacillus megaterium)O₂, NADPH3-(5-Hydroxypentyl)-1H-1,2,4-triazol-5-amine and other positional isomers mdpi.comnih.gov
This compoundPotassium Permanganate (KMnO₄)Heat, Aqueous3-(1-Oxopentyl)-1H-1,2,4-triazol-5-amine, Benzoic acid equivalent through chain cleavage pressbooks.pubunizin.org
This compoundIron Complex Catalyst, H₂O₂Aqueous, pH 8.5Hydroxylated pentyl chain derivatives rsc.org

Halogenation of the Pentyl Side Chain

Halogenation of the pentyl side chain introduces a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions. The most common method for halogenating an unactivated alkyl chain is free-radical halogenation.

Free-Radical Halogenation: This method typically employs N-halosuccinimides (NCS, NBS, NIS) or elemental halogens in the presence of a radical initiator such as UV light or AIBN (azobisisobutyronitrile). wikipedia.orglscollege.ac.in For a pentyl chain, free-radical halogenation is generally not highly regioselective and would likely produce a statistical mixture of mono-halogenated isomers at all possible positions along the chain. wikipedia.org The reactivity of the C-H bonds follows the order tertiary > secondary > primary, but since the pentyl chain only contains primary and secondary carbons, a mixture of products is expected. The position adjacent to the triazole ring might show slightly enhanced reactivity due to potential stabilization of the radical intermediate.

Catalytic Halogenation: Modern synthetic methods have been developed for more selective C-H halogenation. While often focused on activated positions, some catalytic systems can direct halogenation to specific sites on an alkyl chain, although examples on simple, unactivated chains attached to heterocycles are still emerging. researchgate.netacs.org

The table below illustrates potential halogenation reactions on the pentyl side chain.

ReactantReagent/CatalystConditionsPotential Product(s)Reference(s)
This compoundN-Bromosuccinimide (NBS), AIBNCCl₄, RefluxMixture of brominated pentyl chain isomers wikipedia.orglscollege.ac.in
This compoundCl₂, UV lightInert SolventMixture of chlorinated pentyl chain isomers wikipedia.org
This compoundI₂, Radical InitiatorInert SolventMixture of iodinated pentyl chain isomers wikipedia.org

Coordination Chemistry and Ligand Properties of 3 Pentyl 1h 1,2,4 Triazol 5 Amine

Ligand Design Principles and Coordination Modes

The coordination behavior of a ligand is dictated by the number and nature of its donor atoms and the steric and electronic effects of its substituents. For 3-pentyl-1H-1,2,4-triazol-5-amine, these factors suggest a rich and varied coordination chemistry.

Derivatives of 1,2,4-triazole (B32235) are well-recognized for their ability to act as multidentate ligands. The triazole ring itself contains three nitrogen atoms, and in its deprotonated form, it can act as a bridging ligand between two or more metal centers through its N1 and N2 atoms. mdpi.com This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers, which are of great interest for developing materials with specific magnetic properties. mdpi.com

The presence of additional donor groups, such as the exocyclic amino group in this compound, enhances the coordination potential. This allows for chelation, where the ligand binds to a single metal center through two or more donor atoms, typically forming a stable five- or six-membered ring. For instance, many 3-amino-1,2,4-triazole derivatives coordinate to metal ions as bidentate ligands. nih.gov Depending on the reaction conditions and the metal ion, these ligands can coordinate in various modes, including monodentate, bidentate-chelating, and bidentate-bridging, leading to a wide array of structural architectures from discrete mononuclear complexes to multidimensional polymers. mdpi.comnih.gov

Table 1: Potential Coordination Modes of 1,2,4-Triazole Derivatives

Coordination Mode Description Potential Structure
Monodentate The ligand binds to a single metal ion through one nitrogen atom. Discrete Complex
Bidentate Chelating The ligand binds to a single metal ion via two nitrogen atoms (e.g., one from the ring and one from the amino group). Mononuclear Complex
Bidentate Bridging The ligand links two metal ions, typically using the N1 and N2 atoms of the triazole ring. Polynuclear Complex

The specific substituents on the 1,2,4-triazole ring play a crucial role in modifying its coordination behavior.

Amino Group: The exocyclic amino group at the C5 position introduces an additional nitrogen donor site. This allows for the formation of a stable five-membered chelate ring by coordinating to a metal center along with the adjacent N4 ring nitrogen. The presence of the amino group also increases the electron density on the triazole ring system, potentially strengthening the coordinate bonds. Due to annular tautomerism, the position of the amino and pentyl groups can be represented as 3-amino-5-pentyl or 5-amino-3-pentyl. mdpi.com

Pentyl Group: The pentyl group at the C3 position is a non-coordinating, flexible alkyl chain. Its primary influence is steric. The bulkiness of the pentyl group can direct the self-assembly of metal-ligand structures, preventing the formation of highly crowded coordination spheres and potentially favoring specific geometries. Furthermore, the hydrophobic nature of the pentyl chains can influence the solubility of the resulting metal complexes and lead to intermolecular van der Waals interactions, which can help stabilize the crystal packing in the solid state.

Synthesis and Structural Characterization of Metal Complexes

While this compound has been successfully synthesized researchgate.net, a review of the current scientific literature indicates that the preparation and structural characterization of its specific metal complexes have not yet been reported. However, the general methodologies for creating and analyzing complexes with analogous 1,2,4-triazole ligands are well-established.

The synthesis of metal complexes with 1,2,4-triazole derivatives is typically achieved by reacting the ligand with a suitable metal salt in a solvent. nih.gov The nature of the final product—whether a discrete mononuclear or a larger polynuclear species—can be controlled by several factors:

Ligand-to-Metal Ratio: A high ligand-to-metal ratio often favors the formation of mononuclear complexes where the metal ion's coordination sphere is saturated by the chelating ligands.

Solvent: The choice of solvent (e.g., water, ethanol (B145695), acetonitrile) can influence the solubility of the reactants and products and can sometimes participate in coordination. nih.gov

pH: The pH of the reaction medium can determine whether the triazole ligand is in its neutral or deprotonated state, which is a critical factor for its ability to act as a bridging ligand.

Hydrothermal or solvothermal methods, where reactions are carried out in a sealed vessel at elevated temperatures and pressures, are often employed to obtain crystalline materials of polynuclear complexes or coordination polymers. nih.gov

Once synthesized, the confirmation of a new coordination compound relies on a combination of spectroscopic and analytical techniques.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated values for the proposed complex formula. For the ligand this compound, the calculated composition is C: 54.52%, H: 9.15%, N: 36.33%. researchgate.net Deviations from the ligand's composition in the product would indicate complex formation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will typically shift. For instance, a shift in the ν(N-H) or ν(C=N) bands of the triazole ring would suggest coordination through the ring or amino nitrogens.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. A comparison of the NMR spectra of the free ligand with that of the complex reveals shifts in the signals of protons and carbons near the coordination sites.

Table 2: Spectroscopic Data for Free this compound

Technique Observed Signals (as reported for 3-Amino-5-pentyl-1,2,4-triazole) researchgate.net
IR (cm⁻¹) 3410, 3321, 3213 (N-H stretching); 1620 (C=N stretching); 1546 (N-H bending)
¹H NMR (ppm) 11.75 (br, 1H, NH-triazole); 5.55 (br, 2H, NH₂); 2.40 (m, 2H, CH₂); 1.57 (m, 2H, CH₂); 1.27 (m, 4H, 2xCH₂); 0.85 (t, 3H, CH₃)

| ¹³C NMR (ppm) | 161.06 (C5-triazole); 152.21 (C3-triazole); 30.84 (CH₂); 27.21 (CH₂); 21.82 (CH₂); 13.83 (CH₃) |

The definitive method for determining the precise three-dimensional structure of a crystalline metal complex is single-crystal X-ray diffraction. This powerful technique provides exact information on:

Coordination Geometry: It confirms the arrangement of ligands around the metal center (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Precise measurements of the distances between the metal and donor atoms and the angles between them provide insight into the strength and nature of the coordination bonds. mdpi.com

Crystal Packing: It reveals how individual complex molecules are arranged in the crystal lattice and details the intermolecular forces, such as hydrogen bonding and π-π stacking, that stabilize the supramolecular architecture. nih.govmdpi.com

For polynuclear systems, X-ray diffraction is essential to elucidate the bridging mode of the ligands and the distance between metal centers, which is critical for understanding magnetic interactions. While no such studies currently exist for complexes of this compound, the crystal structure of related 1,2,4-triazole derivatives shows extensive hydrogen-bonding networks. mdpi.com

Supramolecular Assembly and Extended Frameworks

The architecture of coordination complexes involving 3-alkyl-1H-1,2,4-triazol-5-amine ligands is significantly influenced by the interplay of metal-ligand coordination and non-covalent interactions, particularly hydrogen bonding. These interactions guide the self-assembly of individual complex units into extended one-dimensional (1D) chains, two-dimensional (2D) layers, and even three-dimensional (3D) frameworks.

The versatile coordination modes of the 1,2,4-triazole ring, combined with its hydrogen bonding capabilities, facilitate the construction of diverse supramolecular architectures.

One-Dimensional Chains: In the presence of metal ions, 3-substituted 1,2,4-triazole derivatives can act as bridging ligands to form polymeric 1D chains. For instance, the related compound, 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc), forms a 1D polymeric chain in the complex [Cd(Hatrc)₂(H₂O)]n. mdpi.com Similarly, derivatives like 3-ethyl-1H-1,2,4-triazole-5(4H)-thione demonstrate the formation of infinite zigzag chains through hydrogen bonds in the solid state without metal coordination. nih.goviucr.org It is anticipated that this compound would exhibit similar behavior, with the triazole ring bridging metal centers to create extended 1D coordination polymers.

Two-Dimensional Layers: The extension of supramolecular structures from 1D chains to 2D layers is a common feature for this class of compounds. This is often achieved through hydrogen bonding interactions between adjacent 1D chains. In the case of a manganese complex with H₂atrc, [Mn(atrc)(H₂O)]n, the coordination interactions result in the formation of a 2D layered material. mdpi.com Furthermore, even in the absence of metal ions, 3-phenyl-1H-1,2,4-triazol-5-amine molecules self-assemble into a two-dimensional network parallel to the (100) crystal plane, linked by N—H⋯N hydrogen bonds. nih.govnih.gov These examples strongly suggest that complexes of this compound could readily form 2D layers, either through direct coordination or via hydrogen bond-mediated assembly of lower-dimensional units.

Hydrogen bonding is a paramount directional force in the crystal engineering of complexes based on 1,2,4-triazol-5-amine ligands. The presence of the exocyclic amino group and the nitrogen atoms within the triazole ring provides multiple hydrogen bond donors and acceptors.

These interactions are fundamental in extending the dimensionality of the resulting structures. Discrete mononuclear complexes can be organized into 3D supramolecular architectures through extensive hydrogen bonding. mdpi.com For example, in zinc and iron complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, strong intermolecular hydrogen bonds involving the amino group, the carboxylic acid, and coordinated water molecules lead to the formation of 2D supramolecular layers. mdpi.com

The table below details the hydrogen bonding interactions observed in a related compound, highlighting the typical distances and angles for such interactions.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N0.862.163.018(4)175
N-H···N0.862.163.001(4)165
Data derived from the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine and its tautomer. nih.gov

This intricate network of hydrogen bonds is crucial for the stability and the final topology of the supramolecular frameworks built from 3-substituted-1H-1,2,4-triazol-5-amine ligands.

Advanced Applications in Organic Synthesis and Materials Science

3-Pentyl-1H-1,2,4-triazol-5-amine as a Versatile Building Block

3-Amino-1,2,4-triazoles are widely recognized as versatile synthons for constructing fused heterocyclic systems. nih.govnuph.edu.ua The presence of an amino group adjacent to the ring nitrogens allows for cyclocondensation reactions with a variety of bifunctional reagents, leading to the formation of bicyclic and polycyclic structures. This reactivity is central to its application in creating diverse molecular libraries for various scientific applications. ontosight.ai

The primary amino group and the adjacent endocyclic nitrogen atom of 3-amino-1,2,4-triazoles provide a reactive site for the annulation of additional rings. This has been extensively exploited in the preparation of fused systems like triazolo[1,5-a]pyrimidines and triazolo[1,5-a] ontosight.aiCurrent time information in Bangalore, IN.rsc.orgtriazines. nih.gov

Triazolo[1,5-a]pyrimidines: These fused heterocycles are commonly synthesized through the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. rsc.orgresearchgate.netresearchgate.net The reaction typically proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic product. The specific substitution pattern on the resulting pyrimidine (B1678525) ring can be controlled by the choice of the 1,3-dielectrophilic partner. rsc.org A general scheme for this synthesis is outlined below. While specific studies detailing the use of this compound were not prominently featured, the methodology is broadly applicable to 3-alkyl-substituted aminotriazoles. nih.govscribd.com

Reactant AReactant BResulting SystemConditions
3-Alkyl-1H-1,2,4-triazol-5-amine1,3-Diketone (e.g., Acetylacetone)2-Alkyl-5,7-dimethyl- Current time information in Bangalore, IN.ontosight.ainih.govtriazolo[1,5-a]pyrimidineAcid or base catalysis, often with heating
3-Alkyl-1H-1,2,4-triazol-5-amineβ-Ketoester (e.g., Ethyl acetoacetate)2-Alkyl-5-methyl- Current time information in Bangalore, IN.ontosight.ainih.govtriazolo[1,5-a]pyrimidin-7(4H)-oneHeating in a high-boiling solvent (e.g., Acetic Acid, DMF)
3-Alkyl-1H-1,2,4-triazol-5-amineEnaminone/EnaminonitrileSubstituted Current time information in Bangalore, IN.ontosight.ainih.govtriazolo[1,5-a]pyrimidinesVaries (e.g., Chlorotrimethylsilane promotion) researchgate.net

Triazolo[1,5-a] ontosight.aiCurrent time information in Bangalore, IN.rsc.orgtriazines: The synthesis of this class of compounds, sometimes referred to as 5-azapurines, also frequently employs 3-amino-1,2,4-triazoles as key starting materials. clockss.orgresearchgate.net The annulation of the 1,3,5-triazine (B166579) ring can be achieved by reacting the aminotriazole with reagents that provide a C-N-C fragment, such as N-cyanodithiocarbonimidates, or through other multi-step sequences. researchgate.net These synthetic routes offer access to a range of substituted triazolotriazines. nih.govnih.gov The general applicability of these methods suggests that this compound can serve as a precursor for novel triazolotriazine derivatives.

Reactant AReactant BResulting SystemGeneral Description
3-Alkyl-1H-1,2,4-triazol-5-amineCyanogen bromide or similar C1 synthon2-Alkyl-5-amino- Current time information in Bangalore, IN.ontosight.ainih.govtriazolo[1,5-a] ontosight.aiCurrent time information in Bangalore, IN.rsc.orgtriazineCyclocondensation reaction.
3-Alkyl-1H-1,2,4-triazol-5-amineDimethyl N-cyanodithiocarbonimidateSubstituted 2-Alkyl-5-(methylthio)- Current time information in Bangalore, IN.ontosight.ainih.govtriazolo[1,5-a] ontosight.aiCurrent time information in Bangalore, IN.rsc.orgtriazine(3+3) atom heterocyclization. researchgate.net

The versatility of the triazole scaffold extends to its integration with chiral building blocks like amino acids. An efficient methodology has been developed for constructing fused bicyclic Current time information in Bangalore, IN.ontosight.ainih.gov-triazoles using amino acids as the chiral starting material. acs.org This multi-step procedure allows for the creation of 5-, 6-, and 7-membered rings fused to the triazole core, with the stereochemistry controlled by the parent amino acid. acs.org This approach involves converting an N-protected amino acid into a key intermediate that can then be cyclized to form the fused triazole system. Although the specific use of this compound is not detailed, the modular nature of this synthesis allows for the incorporation of various side chains, including alkyl groups, on the triazole ring. acs.org

Methodological Contributions to 1,2,4-Triazole (B32235) Chemistry

The study and application of compounds like this compound contribute to the broader field of 1,2,4-triazole chemistry. The development of efficient synthetic routes to 3-amino-1,2,4-triazoles is a key area of research, as these compounds are not only targets in themselves but also crucial intermediates. nih.gov For instance, microwave-assisted synthesis from aminoguanidine (B1677879) and carboxylic acids (such as hexanoic acid to produce the 3-pentyl derivative) provides a straightforward and scalable protocol. mdpi.com

Furthermore, the exploration of the reactivity of the 3-amino-1,2,4-triazole nucleus, particularly in cyclocondensation reactions, expands the synthetic chemist's toolkit. researchgate.netscispace.com Understanding the regioselectivity and reaction conditions necessary to form specific fused systems like triazolo[1,5-a]pyrimidines versus other isomers is a significant methodological contribution. rsc.org These foundational studies enable the rational design and synthesis of new, complex heterocyclic compounds with potentially novel properties for applications in materials science and medicinal chemistry. ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Pentyl-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 1H-1,2,4-triazol-5-amine with 1-bromopentane under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .

  • Microwave-assisted synthesis : Accelerate reaction kinetics by employing microwave irradiation (100–150°C, 30–60 minutes), improving yield by 15–20% compared to conventional methods .

  • Key parameters : Monitor pH (8–10) and stoichiometric ratios (amine:alkyl halide = 1:1.2) to minimize side products like dialkylated derivatives.

    • Data Table :
MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Conventional heating802465–7095
Microwave-assisted120180–8598

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve tautomeric ambiguities and verify substituent positions. For example, planar triazole rings with dihedral angles <5° between substituents indicate minimal steric strain .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N chemical shifts to confirm tautomeric forms. 15N^{15}N-labeled analogs (e.g., 99 atom% 15N^{15}N) enhance signal resolution for tracking metabolic pathways .

Advanced Research Questions

Q. How does tautomerism influence the crystallographic and electronic properties of this compound?

  • Methodology :

  • Crystallographic analysis : Compare dihedral angles and π-electron delocalization in tautomers. For example, 3-phenyl analogs exhibit planar structures (dihedral angle: 2.3°), while 5-phenyl tautomers show non-planarity (30.8°), affecting hydrogen-bonding networks .

  • Computational modeling : Use density functional theory (DFT) to calculate tautomer stability. The amino group’s electron-donating effects stabilize the 5-substituted tautomer in polar solvents .

    • Key Finding : Co-crystallization of tautomers (e.g., 3-phenyl and 5-phenyl forms) is rare but observed in related compounds, suggesting solvent-dependent equilibria .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., fluorine or tert-butyl groups) with antimicrobial potency. For example, fluorinated analogs (e.g., 3-[(4-fluorobenzyl)thio]- derivatives) show enhanced lipophilicity and membrane penetration .
  • Enzyme inhibition assays : Test inhibition of ketol-acid reductoisomerase (KARI) to explain antimicrobial mechanisms. IC₅₀ values <10 μM indicate high target specificity .

Q. How can isotopic labeling (e.g., 15N^{15}N) enhance metabolic studies of this compound?

  • Methodology :

  • Synthesis of 15N^{15}N-labeled analogs : Use 15N^{15}N-bis(trimethylsilyl)carbodiimide to introduce 15N^{15}N at the triazole amine position .
  • Mass spectrometry (MS) : Track 15N^{15}N-labeled metabolites in vivo to map biotransformation pathways (e.g., hepatic oxidation or glucuronidation) .

Q. What computational tools predict the thermal stability and reactivity of this compound derivatives?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td >200°C for energetic salts like HANTT derivatives) .
  • Molecular dynamics simulations : Model nitro-group interactions in energetic salts to predict detonation velocities (e.g., 8,500–9,000 m/s for HCPT salts) .

Key Research Recommendations

  • Prioritize SCXRD for resolving tautomeric ambiguities due to the compound’s structural flexibility .
  • Use 15N^{15}N-labeling to elucidate metabolic pathways in pharmacological studies .
  • Combine SAR and DFT modeling to design derivatives with optimized bioactivity and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.